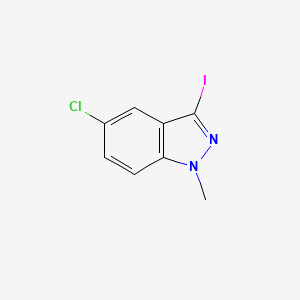

5-chloro-3-iodo-1-methyl-1H-indazole

Description

Significance of the Indazole Scaffold in Contemporary Medicinal Chemistry and Drug Discovery

Indazole derivatives are integral components of numerous commercially available drugs and compounds currently undergoing clinical trials. chim.it The inherent chemical properties of the indazole ring allow for diverse substitutions, leading to a vast chemical space for optimization of pharmacological activity. smolecule.com This has resulted in the discovery of indazole-based compounds with a remarkable range of biological activities, including but not limited to, anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties. chemicalbook.comchim.it

The success of the indazole scaffold can be attributed to its ability to mimic the indole (B1671886) ring, a common motif in many biologically active natural products and synthetic pharmacophores, while offering unique electronic and steric properties. nih.gov This bioisosteric relationship provides a strategic advantage in drug design, allowing for the modulation of activity and pharmacokinetic profiles. Marketed drugs containing the indazole core, such as the antiemetic Granisetron and the anticancer agents Axitinib and Pazopanib, underscore the therapeutic value of this heterocyclic system. nih.gov

Rationale for Investigating Halogenated Indazole Derivatives with Specific Reference to Positional Substitution Effects

The investigation of halogenated indazoles is driven by the desire to fine-tune the electronic environment of the molecule. The electron-withdrawing or -donating nature of different halogens, and their position on the aromatic ring, can impact the acidity of N-H protons and the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with protein targets. nih.gov For instance, halogenation at the C3 position is a common strategy as this position is often crucial for biological activity and the halogen can serve as a handle for further synthetic modifications through cross-coupling reactions. chim.it The strategic placement of halogens can lead to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles.

Current Research Status and Unique Aspects of 5-chloro-3-iodo-1-methyl-1H-indazole

This compound is a specific halogenated indazole derivative that has garnered attention as a key building block in the synthesis of more complex molecules, particularly in the realm of oncology. smolecule.com Its molecular formula is C₈H₆ClIN₂ and it has a molecular weight of 308.51 g/mol . The unique arrangement of its substituents—a chloro group at the 5-position, an iodo group at the 3-position, and a methyl group at the 1-position—confers specific reactivity and potential biological activity.

The presence of two different halogens at distinct positions offers opportunities for regioselective functionalization. The iodo group at the C3 position is particularly susceptible to substitution via various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, allowing for the introduction of a wide array of functional groups. smolecule.com This makes this compound a valuable intermediate for creating libraries of compounds for high-throughput screening.

From a biological standpoint, this compound has been investigated for its potential as a kinase inhibitor. smolecule.com Specifically, it has shown activity in the inhibition of checkpoint kinases 1 and 2 (Chk1 and Chk2), which are crucial regulators of the cell cycle and DNA damage response, making them attractive targets for cancer therapy. smolecule.com While extensive public research solely dedicated to this specific molecule is limited, its utility as a synthetic intermediate is well-recognized in the pursuit of novel therapeutic agents. The crystallographic structures of similar compounds, such as N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide and 3-chloro-1-methyl-5-nitro-1H-indazole, confirm the planarity of the indazole ring system, a key feature for its interaction with biological macromolecules. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-iodo-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClIN2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQSEJIIEJWGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 3 Iodo 1 Methyl 1h Indazole and Analogous Halogenated Indazoles

Multi-Step Synthesis Strategies for Substituted 1H-Indazoles

The construction of polysubstituted indazoles like 5-chloro-3-iodo-1-methyl-1H-indazole typically involves a sequential introduction of the desired functional groups onto a pre-formed indazole scaffold. A logical synthetic route commences with a commercially available or readily synthesized substituted indazole, followed by sequential halogenation and N-alkylation steps. For the target molecule, a plausible strategy begins with 5-chloro-1H-indazole, proceeds with iodination at the C3 position, and concludes with a regioselective methylation at the N1 position.

Halogenation of Indazole Core Structures

Halogenation is a key transformation for functionalizing the indazole ring, providing handles for further modifications, such as cross-coupling reactions. chim.it The electronic nature of the indazole ring allows for electrophilic substitution, and the regioselectivity of these reactions can be controlled by the reaction conditions and the directing effects of existing substituents.

The introduction of an iodine atom onto the indazole core can be achieved using various iodinating agents. N-iodosuccinimide (NIS) is a mild and effective reagent for the iodination of electron-rich aromatic and heteroaromatic compounds. chemicalbook.com The reactivity of NIS can be enhanced by the use of an acid catalyst, which increases the electrophilicity of the iodine. For instance, various methoxy- and methyl-substituted aromatic compounds have been regioselectively iodinated with NIS in the presence of catalytic amounts of trifluoroacetic acid, yielding excellent results under mild conditions. chemicalbook.com

While direct examples of the iodination of 5-chloro-1-methyl-1H-indazole using NIS are not extensively detailed, the general reactivity of NIS with indazoles is known. For example, 5-bromo-3-iodoindazole has been successfully prepared using NIS under basic conditions (KOH) in dichloromethane. chim.it A common method for the direct iodination of the C3 position of indazoles involves treatment with molecular iodine in the presence of a base like potassium hydroxide (B78521) in a polar solvent such as DMF. chim.itchemicalbook.com This method has been successfully applied to the synthesis of 5-chloro-3-iodo-1H-indazole from 5-chloro-1H-indazole in quantitative yield. chemicalbook.com

Table 1: Iodination of Substituted Indazoles

| Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-chloro-1H-indazole | Iodine, KOH, DMF, room temp., 3h | 5-chloro-3-iodo-1H-indazole | 100% | chemicalbook.com |

| 6-bromoindazole | Iodine, KOH, DMF | 6-bromo-3-iodoindazole | Good | chim.it |

| 5-bromo-1H-indazole | NIS, KOH, CH2Cl2 | 5-bromo-3-iodoindazole | Not specified | chim.it |

Thionyl chloride (SOCl₂) is a well-known reagent primarily used for converting alcohols to alkyl chlorides and carboxylic acids to acyl chlorides. masterorganicchemistry.com Its application as a direct chlorinating agent for aromatic heterocycles like indazole is less common and not well-documented in the scientific literature. The reaction of thionyl chloride with heterocyclic compounds can be complex and may not always result in simple chlorination. For instance, its reaction with N-acylhydrazones of o-hydroxyaryl ketones yields N-arylhydrazonoyl chlorides rather than chlorination of the aromatic ring. researchgate.net In some cases, thionyl chloride has been used in combination with DMSO to achieve chlorination of other heterocyclic systems, such as in the synthesis of 3-chloroindoles from N,N-disubstituted 2-alkynylanilines. organic-chemistry.org However, direct evidence for the selective chlorination of an indazole core at a specific position using thionyl chloride is scarce. More conventional chlorinating agents like N-chlorosuccinimide (NCS) are typically employed for this purpose on indazole systems. chim.it

The C3 position of the 1H-indazole ring is generally the most nucleophilic carbon and is thus susceptible to electrophilic attack. This makes regioselective halogenation at C3 a feasible process. As mentioned earlier, the direct iodination of substituted indazoles, such as 5-chloro-1H-indazole, with iodine and a base proceeds with high regioselectivity at the C3 position. chim.itchemicalbook.com This selectivity is attributed to the electronic distribution within the indazole ring system. The presence of a substituent at the C5 position, such as a chloro group, can further influence the reactivity and regioselectivity of the halogenation reaction, but the C3 position generally remains the most favorable site for electrophilic substitution in N-unsubstituted or N1-substituted indazoles.

N-Methylation and N-Substitution Reactions

The alkylation of indazoles is a critical step in the synthesis of many biologically active compounds. However, the indazole nucleus possesses two nitrogen atoms (N1 and N2), leading to the potential for the formation of two different regioisomers upon alkylation. The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent, as well as the substituents on the indazole ring.

Achieving high regioselectivity for N1-alkylation is a common challenge in indazole chemistry. Generally, N1-substituted indazoles are thermodynamically more stable, while N2-substituted indazoles are often the kinetically favored products. researchgate.net Several strategies have been developed to favor the formation of the N1-alkylated product.

One effective approach involves the use of sodium hydride (NaH) as a base in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF). This combination has been shown to provide high N1-selectivity for the alkylation of a variety of C3-substituted indazoles. For instance, the alkylation of 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide indazoles with an alkyl bromide in the presence of NaH in THF resulted in greater than 99% N1-regioselectivity. The choice of base and solvent plays a crucial role; for example, using cesium carbonate in DMF, a more polar solvent, can lead to different N1:N2 ratios.

The substituents on the indazole ring also exert a significant electronic and steric influence on the regioselectivity of N-alkylation. Electron-withdrawing groups at certain positions can direct alkylation to a specific nitrogen. For the N-methylation of 5-chloro-3-iodo-1H-indazole, a careful selection of reaction conditions would be necessary to ensure the selective formation of the N1-methyl isomer, this compound. Based on established protocols, using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in combination with a base such as NaH in THF would be a promising strategy to achieve the desired N1-methylation.

Table 2: Regioselective N1-Alkylation of Substituted Indazoles

| Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

|---|---|---|---|---|

| 3-Carboxymethyl-1H-indazole | n-Pentyl bromide | NaH/THF | >99:1 | |

| 3-tert-Butyl-1H-indazole | n-Pentyl bromide | NaH/THF | >99:1 | |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Methyl tosylate | Cs₂CO₃/Dioxane | High N1 selectivity |

Regioselective N2-Alkylation Strategies

The alkylation of the 1H-indazole ring system typically yields a mixture of N1- and N2-substituted products, making regioselectivity a significant synthetic challenge. researchgate.netbeilstein-journals.orgnih.gov While the target compound of this article, this compound, is an N1-alkylated derivative, the synthesis of analogous N2-alkylated indazoles is equally important in drug discovery. beilstein-journals.org The thermodynamic stability generally favors the 1H-indazole tautomer, but reaction conditions can be tuned to selectively yield the N2-isomer. researchgate.netnih.gov

Several strategies have been developed to achieve high N2-selectivity. One effective method involves the use of acid catalysis. organic-chemistry.org For instance, trifluoromethanesulfonic acid (TfOH) or copper(II) triflate can promote the selective N2-alkylation of 1H-indazoles using various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates as alkylating agents. organic-chemistry.orgthieme-connect.com This approach provides the corresponding 2-alkyl-2H-indazoles with high selectivity, often avoiding the formation of N1-isomers. organic-chemistry.org A proposed mechanism suggests that the alkyl 2,2,2-trichloroacetimidate is protonated under acidic conditions, which facilitates a nucleophilic attack by the N2-nitrogen of the indazole. wuxibiology.com

Another metal-free, highly regioselective method utilizes TfOH to catalyze the N2-alkylation of indazoles with diazo compounds, achieving N²/N¹ ratios of up to 100/0. rsc.org Mitsunobu conditions have also been shown to favor the formation of the N2-regioisomer. nih.gov The choice of base and solvent can also profoundly influence the N1/N2 ratio in alkylation reactions. nih.gov For example, solvent-dependent regioselectivity has been observed when using sodium bis(trimethylsilyl)amide (NaHMDS) in either tetrahydrofuran (THF) or dimethyl sulfoxide (B87167) (DMSO). nih.gov

| Catalyst/Promoter | Alkylating Agent | Key Features | Selectivity (N2/N1) | Reference |

|---|---|---|---|---|

| TfOH or Cu(II) triflate | Alkyl 2,2,2-trichloroacetimidates | General method for primary, secondary, and tertiary alkyl groups. | High to excellent; N1 isomer often not observed. | organic-chemistry.orgthieme-connect.com |

| TfOH | Diazo compounds | Metal-free catalysis with excellent functional group tolerance. | Up to 100/0 | rsc.org |

| Mitsunobu Conditions (DEAD/PPh₃) | Alcohols | Favors the N2-product through a proposed phosphine (B1218219) intermediate. | Preferential formation of N2-isomer (e.g., 2.5:1 ratio). | nih.gov |

| NaH in THF | Alkyl halides | Conditions can be optimized to favor N1-alkylation. | Variable; highly dependent on indazole substituents. | nih.gov |

Green Chemistry Approaches in N-Alkylation

In line with the principles of sustainable chemistry, green approaches to the synthesis and functionalization of indazoles are increasingly being explored. rasayanjournal.co.in These methods aim to reduce environmental impact by using eco-friendly solvents, minimizing energy consumption, and employing metal-free or highly efficient catalytic systems. rsc.org

One notable green approach is the use of polyethylene (B3416737) glycol (PEG) as a recyclable, non-toxic solvent. organic-chemistry.org For example, a one-pot, three-component synthesis of 2H-indazole derivatives has been achieved using copper(I) oxide nanoparticles as a catalyst in PEG 300 under ligand-free conditions. organic-chemistry.org Similarly, water has been employed as a solvent for the metal-free halogenation of 2H-indazoles, demonstrating that mono-halogenation can be carried out effectively in an aqueous medium. rsc.org

Microwave-assisted organic synthesis (MAOS) represents another key green chemistry tool, offering benefits such as significantly reduced reaction times, improved yields, and enhanced selectivity. rasayanjournal.co.in The functionalization of indazoles through microwave-assisted cross-coupling reactions has proven to be a highly efficient route for creating libraries of bioactive compounds. rasayanjournal.co.in

Incorporating the 5-Chloro and 3-Iodo Functionalities

The synthesis of this compound requires the specific introduction of halogen atoms onto the indazole core. Halogenated indazoles are valuable intermediates, as the halogen atoms can be readily replaced through various cross-coupling reactions to build more complex molecules. chim.it

The introduction of the 5-chloro substituent is typically achieved by starting with a pre-functionalized precursor, such as 5-chloro-1H-indazole. The subsequent functionalization at the C3 position is a common and well-studied transformation. chim.it Direct C-H halogenation is a highly desirable strategy for incorporating these functionalities. researchgate.net

C3-iodination of the indazole ring is often accomplished using molecular iodine (I₂) under basic conditions. chim.it Reagents such as potassium hydroxide (KOH) or potassium carbonate in a polar solvent like dimethylformamide (DMF) can effectively promote the reaction to yield 3-iodoindazoles. chim.itchemicalbook.comevitachem.com Metal-free methods for C3-halogenation have also been developed, employing N-halosuccinimides like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.netresearchgate.net These reactions can be highly regioselective, providing mono- or poly-halogenated products by adjusting the reaction conditions. rsc.orgresearchgate.net For instance, an efficient C-H direct halogenation of 2H-indazoles using NBS or NCS has been reported to achieve selective synthesis of mono-, poly-, and even hetero-halogenated products in high yields. researchgate.net Ultrasound has also been employed to assist the bromination of indazoles at the C3 position using dibromohydantoin, shortening reaction times under mild conditions. nih.gov

| Position | Halogen | Reagent | Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| C3 | Iodo | I₂ / KOH | DMF or Dioxane | Common and effective method for unprotected indazoles. | chim.it |

| C3 | Bromo | N-Bromosuccinimide (NBS) | Various solvents (MeCN, CHCl₃) | Metal-free, regioselective C-H functionalization. | chim.itresearchgate.net |

| C3 | Chloro | N-Chlorosuccinimide (NCS) | EtOH or H₂O | Metal-free; conditions can be tuned for mono- or poly-halogenation. | researchgate.netresearchgate.net |

| C3 | Bromo | Dibromohydantoin (DBDMH) | Ultrasound irradiation | Rapid (30 min) and efficient C-H cleavage. | nih.gov |

Catalyst-Based Synthetic Approaches to Indazole Variants

Catalysis is fundamental to modern organic synthesis, and the construction of the indazole ring system has benefited immensely from catalyst-based approaches. bohrium.combenthamdirect.com Both transition-metal and acid-base catalysis have enabled the development of efficient and selective methods for synthesizing and functionalizing a wide array of indazole derivatives. bohrium.combenthamdirect.com

Transition-Metal Catalysis in Indazole Synthesis

Transition-metal catalysis has emerged as a powerful tool for constructing functionalized indazole derivatives, often through C-H activation and annulation sequences. nih.govresearchgate.net Palladium, copper, and rhodium are among the most frequently used metals for these transformations. bohrium.comnih.gov

Palladium-catalyzed reactions are widely employed for C-C and C-N bond formation. The Suzuki-Miyaura cross-coupling, which couples an aryl halide with an organoboronic acid, is a highly effective method for synthesizing aryl-substituted indazoles. nih.gov Palladium catalysts are also used for the intramolecular amination of aryl halides, such as the cyclization of arylhydrazones of 2-bromoaldehydes to give 1-aryl-1H-indazoles. acs.org Furthermore, palladium-catalyzed oxidative C-H alkenylation at the C3 and C7 positions of the indazole ring has been developed, providing a direct route to functionalized products. nih.gov

Copper-catalyzed reactions offer cost-effective and efficient pathways to indazoles. Copper catalysts play a key role in N-N bond formation, as demonstrated in a facile synthesis of 1H-indazoles from 2-aminobenzonitriles, which uses Cu(OAc)₂ with oxygen as the terminal oxidant. acs.orgresearchgate.net One-pot, three-component reactions catalyzed by copper are particularly attractive for their operational simplicity. acs.org For example, 2H-indazoles can be synthesized from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in a copper-catalyzed process that forms sequential C-N and N-N bonds. acs.org

Rhodium- and Cobalt-catalyzed C-H activation provides another elegant route to indazoles. nih.govnih.gov Rh(III)-catalyzed C-H activation of azobenzenes followed by addition to aldehydes and subsequent cyclization is an efficient, one-step synthesis of N-aryl-2H-indazoles. acs.org Similarly, cobalt(III) catalysts have been developed for the synthesis of indazoles via C-H bond functionalization/addition/cyclization cascades, offering a more cost-effective alternative to rhodium. nih.gov

Acid-Base Catalyzed Cyclization and Functionalization

Acid and base catalysis plays a crucial role in both the formation of the indazole ring and its subsequent functionalization, particularly in controlling regioselectivity. bohrium.combenthamdirect.com

As discussed previously, strong acids like trifluoromethanesulfonic acid (TfOH) are effective catalysts for the regioselective N2-alkylation of indazoles with reagents like alkyl 2,2,2-trichloroacetimidates and diazo compounds. organic-chemistry.orgrsc.org

Bases are critical in deprotonating the indazole N-H, which is often the first step in alkylation and arylation reactions. The choice of base can significantly impact the ratio of N1 to N2 products. nih.gov For instance, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in THF has been optimized for high N1-selectivity in the alkylation of certain electron-deficient indazoles. nih.gov Mechanistic studies suggest that in some cases, the cation from the base (e.g., Na⁺) can coordinate with the indazole N2-atom and a C3 substituent, directing the alkylating agent to the N1 position. nih.gov

Advanced Functionalization of the Indazole Ring System

Beyond initial synthesis and N-alkylation, the direct functionalization of the indazole C-H bonds is a powerful strategy for late-stage modification, allowing for the rapid generation of structural diversity. researchgate.netscilit.com Transition-metal-catalyzed C-H activation is a leading approach in this area. rasayanjournal.co.innih.gov

Palladium catalysis has enabled the direct C-H functionalization of 2H-indazoles at the C3 position via an isocyanide insertion strategy, leading to the synthesis of novel and diverse heterocyclic systems. acs.org Palladium has also been used to achieve oxidative alkenylation at the C3 and, more uniquely, the C7 positions of the indazole core. nih.gov This provides access to substitution patterns that are difficult to achieve through classical methods.

Rhodium(III) catalysis has been successfully applied to the double C-H activation of aldehyde phenylhydrazones, leading directly to functionalized 1H-indazoles. nih.gov C-H activation can also be directed by the azo moiety in azobenzenes to achieve annulation with various coupling partners, constructing complex indazole-based architectures. nih.govacs.org These advanced methods provide highly atom-economical and efficient routes to novel indazole derivatives, expanding the chemical space available for drug discovery and materials science. nih.govacs.orgresearchgate.net

Organometallic Approaches (e.g., Regioselective Magnesiation)

Organometallic chemistry provides powerful tools for the regioselective functionalization of heterocyclic systems. For halogenated indazoles, regioselective magnesiation has emerged as a key strategy for introducing a variety of substituents at specific positions, particularly the C3-position. nih.gov

A notable development is the selective magnesiation at the C3 position of N-protected iodoindazoles using TMPMgCl·LiCl (TMP=2,2,6,6-tetramethylpiperidyl). nih.gov This method allows for metalation at position 3 even when an iodine atom is present at other positions (4, 5, 6, or 7) on the indazole ring. The resulting magnesium intermediate is a versatile nucleophile that can be trapped by a wide range of electrophiles. nih.gov This enables the introduction of functional groups such as halogens, thioalkyls, alcohols, aldehydes, ketones, amides, and esters. nih.gov Once the C3 position is functionalized, the iodine atom at another position can be used for subsequent reactions like metal-halogen exchange or cross-coupling, offering a pathway to highly complex and functionalized indazoles. nih.gov

Another powerful reagent for such transformations is the toluene-soluble dialkylmagnesium base sBu₂Mg. rsc.org This reagent facilitates mild and regioselective ortho-magnesiations of various N-arylated azoles, demonstrating the broader applicability of this approach to related heterocyclic systems. rsc.orgresearchgate.net The resulting diarylmagnesium reagents can be further functionalized through trapping with electrophiles or by participating in palladium-catalyzed arylations. rsc.org

| Indazole Substrate | Reagent | Position of Magnesiation | Electrophile | Product Type | Reference |

|---|---|---|---|---|---|

| N-THP-Iodoindazole | TMPMgCl·LiCl | C3 | Aldehydes, Ketones, Esters, etc. | 3-Functionalized Iodoindazoles | nih.gov |

| N-Aryl Pyrazoles/Triazoles | sBu₂Mg | ortho to N-Aryl | Allylic Halides, Acyl Chlorides, etc. | ortho-Functionalized N-Aryl Azoles | rsc.org |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck Reactions) for Further Diversification

Palladium-catalyzed cross-coupling reactions are indispensable for C-C bond formation and represent a primary strategy for the diversification of halogenated indazoles like this compound. The iodine atom at the C3 position is particularly reactive in these transformations.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used for the C3-functionalization of iodoindazoles. wikipedia.orgyoutube.com An expeditious method for the C3-vinylation of unprotected 3-iodoindazoles has been developed using pinacol (B44631) vinyl boronate under microwave irradiation. nih.govnih.gov This approach proceeds with moderate to excellent yields and allows for the selective and direct vinylation of the indazole core without the need for N-protection. nih.govnih.gov The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate. nih.gov This methodology has been successfully applied to a range of C5-substituted 3-iodoindazoles, demonstrating its versatility in creating novel 3-vinylindazole derivatives. nih.gov

| Substituent at C5 | Catalyst | Conditions | Yield of 3-Vinylindazole | Reference |

|---|---|---|---|---|

| -H | Pd(PPh₃)₄ | µW, 120 °C, 40 min | 78% | nih.gov |

| -Cl | Pd(PPh₃)₄ | µW, 120 °C, 40 min | 70% | nih.gov |

| -Br | Pd(PPh₃)₄ | µW, 120 °C, 40 min | 65% | nih.gov |

| -OCH₃ | Pd(PPh₃)₄ | µW, 120 °C, 40 min | 75% | nih.gov |

| -NO₂ | Pd(PPh₃)₄ | µW, 120 °C, 40 min | 52% | nih.gov |

Heck Reaction

The Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene and serves as another powerful method for modifying halogenated indazoles. wikipedia.orgorganic-chemistry.org The reaction of 3-iodoindazoles with methyl acrylate, for example, provides a route to 3-indazolylpropenoates. researchgate.net These intermediates are valuable for the synthesis of bioactive molecules such as 2-azatryptamines. researchgate.net While effective, the Heck reaction can sometimes be less efficient for C3 functionalization compared to Suzuki-Miyaura coupling and may require protection of the indazole N-H group to prevent the formation of unwanted by-products. researchgate.net A mechanically-activated, solvent-free Heck coupling has also been developed for the synthesis of 3-vinylindazoles from 3-bromoindazoles, which helps to suppress dehalogenation side reactions. beilstein-journals.org

Oxidation and Reduction Transformations

Oxidation and reduction reactions are fundamental for the interconversion of functional groups on the halogenated indazole ring, enabling access to a wider range of analogues. These transformations are often used to modify substituents on the indazole core, which in turn can influence the molecule's biological properties.

A key reductive transformation is the conversion of a nitro group to an amino group. For instance, a 5-nitro-3-vinylindazole, synthesized via Suzuki coupling from 5-nitro-3-iodoindazole, can be readily reduced to the corresponding 5-amino-3-vinylindazole. nih.gov This transformation is significant as the resulting amino group provides a new site for further functionalization, such as acylation or alkylation, thereby expanding the molecular diversity of the indazole library.

The introduction of the nitro group itself onto the indazole ring is a common synthetic step that sets the stage for this reductive strategy. chim.it While direct oxidation of the indazole core can be complex, the strategic introduction and subsequent reduction of functional groups like the nitro group is a well-established and powerful approach in the synthesis of functionalized indazoles. nih.govchim.it

Computational Chemistry and Theoretical Investigations of 5 Chloro 3 Iodo 1 Methyl 1h Indazole and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to explore the electronic environment and predict the reactivity of complex organic molecules such as substituted indazoles.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For indazole derivatives, DFT calculations are employed to determine the spatial distribution and energy levels of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uknih.gov The shapes and energies of these frontier orbitals are crucial in predicting a molecule's chemical behavior.

For instance, in studies of various substituted indazoles, the HOMO is often localized on the bicyclic indazole core, indicating its electron-donating capability. The LUMO, conversely, represents the electron-accepting region of the molecule. The distribution of these orbitals is significantly influenced by the nature and position of substituents on the indazole ring. In the case of 5-chloro-3-iodo-1-methyl-1H-indazole, the electron-withdrawing chloro and iodo groups, along with the electron-donating methyl group, would modulate the electron density distribution across the molecule. DFT studies on similar halogenated and alkylated indazoles have shown that such substitutions can fine-tune the electronic properties and subsequent reactivity of the indazole scaffold. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. irjweb.comresearchgate.net

Table 1: Calculated Reactivity Descriptors for Representative Indazole Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| Indazole Derivative A | -6.2 | -1.8 | 4.4 | 2.2 | 4.5 |

| Indazole Derivative B | -6.5 | -2.0 | 4.5 | 2.25 | 4.7 |

| Indazole Derivative C | -6.0 | -1.5 | 4.5 | 2.25 | 4.2 |

Note: The data in this table is illustrative and based on typical values found for substituted indazole derivatives in computational studies. It does not represent experimentally verified values for specific named compounds.

The alkylation of indazoles can lead to a mixture of N1- and N2-substituted products. beilstein-journals.orgnih.gov The regioselectivity of this reaction is influenced by factors such as the nature of the electrophile, the solvent, and the substituents on the indazole ring. DFT calculations have been instrumental in elucidating the mechanisms that govern this regioselectivity. semanticscholar.orgresearchgate.net

Theoretical studies on the alkylation of substituted indazoles have shown that the relative stability of the N1 and N2 tautomers plays a crucial role. nih.gov For many indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov DFT calculations can model the transition states for both N1 and N2 alkylation pathways, allowing for a comparison of their activation energies. A lower activation energy for one pathway suggests that the corresponding product will be kinetically favored. For example, in the case of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations have been used to rationalize the observed high N1-selectivity under certain reaction conditions, suggesting a chelation mechanism involving the cation. nih.govsemanticscholar.org These computational insights are invaluable for predicting and controlling the outcome of synthetic reactions involving indazole scaffolds.

Molecular Modeling and Simulation Methodologies

Molecular modeling and simulation techniques are essential for studying the interactions of small molecules with biological macromolecules, such as proteins. These methods are widely applied in drug discovery to predict the binding modes and affinities of potential drug candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. biotech-asia.orgresearchgate.net This method is extensively used to study the interactions of indazole derivatives with various biological targets, including protein kinases. nih.govresearchgate.netrsc.org The indazole scaffold is a common feature in many kinase inhibitors. researchgate.netnih.gov

In a typical molecular docking study, a three-dimensional model of the target protein is used to create a virtual binding pocket. The ligand, in this case, an indazole derivative, is then computationally placed into this pocket in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. Docking studies on indazole-based kinase inhibitors have revealed key interactions, such as hydrogen bonds between the indazole nitrogen atoms and amino acid residues in the kinase hinge region. mdpi.com For example, docking studies of indazole derivatives into the ATP binding site of VEGFR-2 have helped to rationalize their inhibitory activity. biotech-asia.org

Table 2: Illustrative Molecular Docking Results for Indazole Analogues with Protein Kinases

| Indazole Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Analogue X | Aurora Kinase A | -8.5 | Arg220, Thr217 |

| Analogue Y | VEGFR-2 | -9.2 | Cys919, Glu885 |

| Analogue Z | p53-MDM2 | -7.9 | Gln72, His73 |

Note: This table presents hypothetical data based on findings for various indazole derivatives in the scientific literature to illustrate the output of molecular docking studies. nih.govmdpi.comjocpr.com

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. nih.govworldscientific.com While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.govfrontiersin.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are pivotal computational tools in medicinal chemistry for deciphering the intricate connection between the chemical structure of a compound and its biological activity. For indazole derivatives, including analogues of this compound, these methods are instrumental in guiding the design of new, more potent therapeutic agents. SAR provides qualitative insights into how specific structural modifications influence biological potency, while QSAR aims to establish a mathematical correlation between physicochemical properties and activity.

Computational studies on indazole analogues have consistently demonstrated that the nature and position of substituents on the indazole scaffold are critical determinants of biological potency and selectivity against various targets. nih.gov These predictions are often derived from molecular docking simulations and pharmacophore modeling, which help rationalize observed SAR data.

The biological activity of indazole derivatives is significantly modulated by substituents at various positions of the indazole ring. nih.gov For instance, in the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), SAR analysis revealed that substituent groups at the C4 and C6 positions of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov Similarly, for epidermal growth factor receptor (EGFR) kinase inhibitors, structure-guided drug design has been employed to optimize substituents. nih.gov

Detailed SAR investigations on indazole arylsulfonamides as CC-Chemokine Receptor 4 (CCR4) antagonists highlighted specific substituent effects across the molecule:

C4-Position: Methoxy- or hydroxyl-containing groups were found to be the more potent substituents. acs.org

C5, C6, and C7-Positions: Only small groups were tolerated at these positions, with C6 analogues being preferred. acs.org

N1-Position: meta-substituted benzyl (B1604629) groups carrying an α-amino-3-[(methylamino)acyl] moiety were identified as the most potent N1-substituents. acs.org

N3-Position: The 5-chlorothiophene-2-sulfonamide (B1586055) group was determined to be the most potent N3-substituent. acs.org

In the context of antitumor activity, studies on 1H-indazole-3-amine derivatives have shown that the presence of a fluorine atom, particularly at the para-position of a phenyl ring attached to the core structure, is crucial for cytotoxic potential. mdpi.com The replacement of a 3-fluorophenyl group with 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl groups at the C-5 position led to a significant decrease in inhibitory activity against the K562 cancer cell line. mdpi.com

These examples underscore the power of computational analysis in predicting how specific structural modifications—such as the chloro group at C5, the iodo group at C3, and the methyl group at N1 in this compound—can be fine-tuned to optimize biological activity for a desired therapeutic target.

Table 1: Summary of Predicted Substituent Effects on Biological Potency of Indazole Analogues

| Position | Favorable Substituents | Target/Activity | Reference |

| C4, C6 | Various substituent groups | IDO1 Inhibition | nih.gov |

| C4 | Methoxy, Hydroxyl | CCR4 Antagonism | acs.org |

| C6 | Small groups | CCR4 Antagonism | acs.org |

| C5 | 3-Fluorophenyl | Antitumor (K562 cells) | mdpi.com |

| N1 | meta-substituted benzyl groups with specific side chains | CCR4 Antagonism | acs.org |

| N3 | 5-chlorothiophene-2-sulfonamide | CCR4 Antagonism | acs.org |

| C3 | Substituted carbohydrazide (B1668358) moiety | IDO1 Inhibition | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to predict the biological activity of novel compounds based on their molecular structures. These models are developed by correlating variations in the biological activity of a series of compounds with changes in their physicochemical, electronic, or topological properties, known as molecular descriptors.

The development of a robust QSAR model typically involves several key steps:

Data Set Selection: A series of structurally related indazole compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include topological parameters, electronic properties (like HOMO/LUMO energies), and physicochemical properties (like LogP and molar refractivity).

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the biological activity.

Validation: The model's predictive power is rigorously assessed using internal validation (e.g., cross-validation) and external validation with a test set of compounds not used in model development.

For instance, a QSAR study on 2,3-disubstituted-3,3a,4,5,6,7-hexahydro-2H-indazole derivatives identified the importance of topological parameters, specifically the Kier flexibility index (²χ) and the valence Kier flexibility index (²χv), in defining their antimicrobial activity. nih.gov In another study on indazole compounds designed to inhibit S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) for anti-quorum sensing activity, a validated QSAR model identified five essential molecular descriptors that govern the inhibitory mechanism. distantreader.org

The ultimate goal of these predictive models is to enable the virtual screening of large compound libraries and to prioritize the synthesis of novel indazole derivatives with the highest predicted potency, thereby accelerating the drug discovery process. cas.org

Table 2: Key Molecular Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Examples | Relevance to Biological Activity | Reference |

| Topological | Kier Flexibility Indices (²χ, ²χv) | Describes molecular size, shape, and branching; correlates with receptor binding. | nih.gov |

| Physicochemical | Molar Refractivity (MR), LogP | Relates to molecule volume, polarizability, and hydrophobicity, affecting membrane permeability and target interaction. | |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the propensity of a molecule to accept electrons, which can be crucial for forming interactions with biological targets. | |

| Topological | Balaban Index (J) | A distance-based topological index that encodes information about the size and branching of the molecular structure. |

In Silico ADMET and Chemoinformatic Profiling for Pre-optimization

Before committing significant resources to the synthesis and in vitro testing of novel compounds, computational methods are employed to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This in silico profiling is a critical step in the pre-optimization phase, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity risks, thereby reducing late-stage attrition in drug development. bohrium.com

For indazole derivatives, various computational tools and servers are used to generate a chemoinformatic profile. This profile typically includes predictions for:

Physicochemical Properties: Parameters such as molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and rotatable bonds are calculated. These are often evaluated against established guidelines like Lipinski's Rule of Five and Veber's rule to assess "drug-likeness" and predict oral bioavailability. nih.gov

Absorption: Prediction of properties like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Estimation of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of likely sites of metabolism by cytochrome P450 (CYP) enzymes.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). researchgate.net

Studies on novel indazol-pyrimidine-based derivatives showed that the synthesized compounds were predicted to have low toxicity, good solubility, and favorable absorption profiles, adhering to both Lipinski's and Veber's rules. nih.gov Similarly, in silico studies on other indazole series have utilized tools like the OSIRIS Property Explorer to predict drug-relevant properties and toxicity risks (mutagenic, tumorigenic, irritant), and the Molinspiration toolkit to calculate bioactivity scores for various drug targets. researchgate.net These early computational assessments are invaluable for flagging potential liabilities and guiding the selection of the most promising candidates for further development. bohrium.comresearchgate.net

Table 3: Example of an In Silico ADMET and Chemoinformatic Profile for a Hypothetical Indazole Analogue

| Parameter | Predicted Value/Classification | Importance in Drug Development |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Affects solubility and permeability. |

| LogP | < 5 | Measures lipophilicity, influencing absorption and distribution. |

| H-Bond Donors | < 5 | Impacts membrane permeability and target binding. |

| H-Bond Acceptors | < 10 | Impacts membrane permeability and target binding. |

| TPSA | < 140 Ų | Relates to polarity and membrane penetration. |

| Pharmacokinetics (ADME) | ||

| Human Intestinal Absorption | High | Predicts oral absorption efficiency. |

| Caco-2 Permeability | High | In vitro model for intestinal absorption. |

| Blood-Brain Barrier (BBB) | Low/High (depending on target) | Predicts potential for CNS effects (desired or side effects). |

| CYP2D6 Inhibitor | No | Assesses risk of drug-drug interactions. |

| Toxicity | ||

| Ames Mutagenicity | Negative | Predicts potential to cause genetic mutations. |

| hERG Inhibition | Low Risk | Assesses risk of cardiotoxicity. |

| Hepatotoxicity | Low Risk | Predicts potential for liver damage. |

Biological Activities and Molecular Mechanisms of Indazole Derivatives, with Implications for 5 Chloro 3 Iodo 1 Methyl 1h Indazole

Kinase Inhibition Profiles and Selectivity

Indazole derivatives have been successfully developed as inhibitors for a range of serine/threonine and tyrosine kinases. nih.gov Several indazole-based drugs, such as axitinib, pazopanib, and entrectinib, are approved for cancer treatment, highlighting the clinical significance of this compound class. researchgate.net The versatility of the indazole scaffold allows it to bind to the ATP-binding site of various kinases, and modifications to its structure can confer high potency and selectivity for specific kinase targets. nih.govnih.gov

Inhibition of Checkpoint Kinases (Chk1/Chk2)

Checkpoint kinases 1 and 2 (Chk1 and Chk2) are critical serine/threonine kinases in the DNA damage response pathway. nih.gov They act as signal transducers, arresting the cell cycle to allow for DNA repair or, if the damage is too severe, inducing apoptosis. nih.govresearchgate.net Inhibiting these kinases can sensitize cancer cells to DNA-damaging chemotherapies. The indazole scaffold has been identified as a promising core for the development of Chk1 inhibitors. researchgate.net For instance, researchers have developed 3-(indol-2-yl)indazole derivatives that show potent inhibition of Chk1, although these compounds sometimes face challenges with cellular potency. researchgate.net While specific inhibitory data for 5-chloro-3-iodo-1-methyl-1H-indazole is not extensively documented, its role as a synthetic precursor suggests its utility in creating more complex indazole derivatives targeting these checkpoint kinases.

Modulation of Tyrosine Threonine Kinase (TTK) Activity

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a dual-specificity kinase essential for the spindle assembly checkpoint, which ensures proper chromosome segregation during mitosis. nih.gov Upregulation of TTK is observed in various cancers, making it an attractive target for anticancer therapies. nih.gov Research has led to the discovery of potent indazole-based TTK inhibitors. A notable series of 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamide derivatives demonstrated significant TTK inhibitory activity. nih.gov Further optimization of an indazole core with sulfamoylphenyl and acetamido moieties at the 3 and 5 positions, respectively, resulted in the identification of CFI-400936, a highly potent TTK inhibitor with an IC50 of 3.6 nM. nih.gov

| Compound Series | Lead Compound | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamides | 93a (sulfonamide) | 0.0029 | nih.gov |

| 3-(4-(heterocyclic)phenyl)-1H-indazole-5-carboxamides | 93b (sulfone) | 0.0059 | nih.gov |

| Indazolyl benzenesulfonamides | CFI-400936 (72) | 0.0036 | nih.gov |

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family, a group of receptor tyrosine kinases, plays a crucial role in cell proliferation, migration, and repair. nih.gov Aberrant FGFR signaling is implicated in various cancers, particularly bladder and urothelial carcinomas. nih.gov Consequently, FGFR inhibitors are a promising class of cancer therapeutics. The indazole scaffold has been successfully employed to generate potent FGFR inhibitors. nih.gov A de novo design approach identified an indazole-based pharmacophore that inhibits FGFR1–3 in the micromolar range with excellent ligand efficiency. nih.gov Further optimization led to the development of indazole derivative 9u , which stood out as a highly potent FGFR1 inhibitor with an enzymatic IC50 of 3.3 nM and good kinase selectivity. nih.govproquest.com

| Compound | FGFR1 IC50 (nM) | Cellular Activity (IC50, nM) | Reference |

|---|---|---|---|

| 9d | 15.0 | 785.8 | nih.gov |

| 9u | 3.3 | 468.2 | nih.govproquest.com |

| Compound 1 | 100 | Not Reported | benthamdirect.com |

Aurora Kinase Inhibition and Subtype Selectivity

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. researchgate.net Their overexpression is common in many cancers, making them important targets for anticancer drug development. nih.gov The indazole scaffold has been instrumental in creating novel Aurora kinase inhibitors. Through in silico and knowledge-based design, researchers have identified indazole derivatives with varying selectivity for Aurora kinase subtypes. nih.gov For example, compound 17 was identified as a dual Aurora A and B inhibitor, while compounds 21 and 30 showed selectivity for Aurora B and Aurora A, respectively. researchgate.net This subtype selectivity is achieved by exploiting specific residue differences in the kinase binding pockets. nih.gov

PI3K/AKT/mTOR Pathway Regulation by Indazole Compounds

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, metabolism, and survival. nih.govmdpi.com Its dysregulation is one of the most common occurrences in human cancers. nih.gov Indazole derivatives have been investigated as inhibitors of this critical pathway. A series of 3-amino-1H-indazole derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov One compound, W24 , exhibited broad-spectrum activity against several cancer cell lines with IC50 values in the low micromolar range. nih.gov Mechanistic studies confirmed that W24 inhibits the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis. nih.gov Another study reported indazole-substituted morpholino-triazines as PI3 kinase inhibitors, with compound 92h showing remarkable activity (PI3K IC50 = 0.06 µM). nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition for Neurological Disorders

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein whose gain-of-function mutations are linked to an increased risk of developing Parkinson's disease (PD). acs.org This genetic validation makes LRRK2 kinase inhibition a promising therapeutic strategy for this neurodegenerative disorder. acs.orgnih.gov High-throughput screening campaigns have identified indazole-based compounds as potent LRRK2 inhibitors. acs.org Subsequent optimization of these leads resulted in potent, selective, and orally available inhibitors like MLi-2. acs.org More recent work has focused on reinventing the indazole series to improve physicochemical properties and brain penetration, leading to advanced leads for clinical development. nih.govfigshare.com

PKMYT1 Kinase Inhibition in DNA Damage Response Pathways

The indazole moiety has been identified as a critical component in the development of inhibitors for PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1), a key regulator of the cell cycle. nih.gov PKMYT1 plays a crucial role in the G2/M transition through the inhibitory phosphorylation of CDK1, making it a promising target for cancer therapy. nih.gov

Research has led to the discovery of indazole compounds that act as potent and selective PKMYT1 inhibitors. nih.govbioworld.com In one study, replacing a phenol (B47542) headgroup with an indazole moiety in a series of compounds resulted in derivatives with enhanced potency and superior selectivity across the kinome. nih.gov This structural modification induced a beneficial change in how the inhibitor binds to the kinase hinge region. nih.gov Further optimization of these indazole-based compounds has produced novel inhibitors with favorable oral pharmacokinetic profiles and significant in vivo antitumor efficacy. nih.gov Patents have been filed for various indazole compounds specifically designed as PKMYT1 inhibitors for oncological applications. bioworld.comgoogle.com The development of these inhibitors is rooted in the synthetic lethality paradigm, which targets vulnerabilities in the DNA damage response of cancer cells. researchgate.net

Table 1: Example of Indazole Derivative as a PKMYT1 Inhibitor Note: Specific compound data is often proprietary; this table reflects conceptual findings from research.

| Compound Class | Target Kinase | Key Structural Feature | Observed Effect |

|---|---|---|---|

| Naphthyridinone Derivatives | PKMYT1 | Indazole Moiety | Enhanced potency and selectivity, in vivo antitumor efficacy. nih.gov |

Thymidylate Kinase (TMK) Inhibition in Pathogenic Microorganisms

The indazole scaffold has also been incorporated into hybrid molecules evaluated for their inhibitory activity against enzymes crucial for microbial survival. One such target is thymidine (B127349) phosphorylase, an enzyme involved in pyrimidine (B1678525) nucleoside metabolism. nih.gov While distinct from thymidylate kinase, its inhibition disrupts the same general pathway. A study on indazole-endowed thiadiazole hybrids revealed that several derivatives exhibited moderate to strong inhibitory effects against thymidine phosphorylase, with IC50 values ranging from 6.29 ± 0.38 to 17.65 ± 1.20 µM. nih.govresearchgate.net

More directly, thymidylate kinase (TMK), essential for bacterial DNA synthesis, has been a target for novel antituberculotic agents. nih.gov Research in this area focuses on designing inhibitors that can act on both active and dormant Mycobacterium tuberculosis to prevent disease relapse. nih.gov While the provided research does not detail specific indazole derivatives against TMK, the demonstrated success of the indazole scaffold in inhibiting related enzymes like thymidine phosphorylase suggests its potential as a core structure for developing TMK inhibitors in pathogenic microorganisms. nih.gov

Direct Activation of Adenosine (B11128) Monophosphate-activated Protein Kinase (AMPK)

Indazole derivatives have been identified as direct activators of 5' adenosine monophosphate-activated protein kinase (AMPK), a central regulator of cellular and whole-body energy homeostasis. acs.orggoogle.com The activation of AMPK is a therapeutic target for metabolic disorders, including diabetes and diabetic nephropathy. acs.orggoogle.com

High-throughput screening identified an indazole amide which, after optimization, led to the development of potent AMPK activators. acs.org This research highlights that the indazole core can serve as a minimal pharmacophore for this activity. Further patents describe indole (B1671886) and indazole compounds that activate AMPK for treating or preventing diseases ameliorated by its activation. google.com Additionally, naturally occurring indazole-type alkaloids isolated from Nigella sativa seeds have been shown to exert antihyperglycemic effects by increasing glucose consumption in liver cells through AMPK activation. acs.org Recent developments include substituted indazole propionic acid derivatives designed specifically as AMPK activators. google.com These direct, small-molecule activators that bind to the allosteric drug and metabolite (ADaM) site can lower blood glucose levels. nih.gov

Receptor Ligand and Modulator Studies

Estrogen Receptor Degraders (SERDs) Based on Indazole Scaffolds

The indazole scaffold has proven highly effective in the design of Selective Estrogen Receptor Degraders (SERDs). nih.govbohrium.com SERDs are a class of drugs that bind to the estrogen receptor (ER) and trigger its degradation, offering a therapeutic strategy for ER-positive breast cancer, especially in cases of resistance to other endocrine therapies. nih.govwikipedia.org

Researchers have successfully replaced phenolic groups in earlier compounds with an indazole group, which led to the removal of a reactive metabolite signal in in vitro assays and improved metabolic stability. nih.govacs.org This substitution resulted in novel classes of tricyclic indazoles and thieno[2,3-e]indazole derivatives that demonstrate the desired ERα degrader-antagonist profile. nih.govnih.govacs.org Optimization of these indazole-based SERDs has culminated in orally bioavailable compounds that induce tumor regression in tamoxifen-resistant breast cancer xenograft models. bohrium.com

Table 2: Examples of Indazole-Based Scaffolds for SERDs

| Scaffold Type | Target Receptor | Key Advantage of Indazole | Outcome |

|---|---|---|---|

| Tricyclic Indazoles | Estrogen Receptor α (ERα) | Removed reactive metabolite signal; enhanced chemical stability. nih.govacs.org | Demonstrated activity in a breast cancer xenograft model. nih.gov |

Affinity and Selectivity for Imidazoline (B1206853) (I2) and Alpha-2 Adrenergic Receptors

Indazole derivatives have been synthesized and evaluated for their binding affinity and selectivity for α2-adrenoceptors and imidazoline receptors. nih.gov A series of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazoles were developed as analogues of marsanidine, a highly selective α2-adrenoceptor ligand. nih.gov

Table 3: Binding Affinities of 3-[(4,5-dihydroimidazolidin-2-yl)imino]indazole Derivatives

| Compound | Substitution | α2-Adrenoceptor Affinity (Ki, nM) | α2/I1 Selectivity Ratio |

|---|---|---|---|

| Parent Compound (4a) | None | 39.4 | 82 |

| 4-chloro derivative (4c) | 4-Chloro | 15.9 | 115 |

| 4-methyl derivative (4d) | 4-Methyl | 22.6 | 690 |

(Data sourced from Pineda et al., J Med Chem, 2001) nih.gov

Dopamine (B1211576) and Serotonin (B10506) Receptor Modulation

The indazole scaffold is a key feature in the development of multi-target ligands for dopamine and serotonin receptors, which are crucial in the treatment of psychiatric disorders like schizophrenia. nih.govresearchgate.net Research has focused on optimizing compounds to achieve a beneficial receptor profile, often targeting D2, 5-HT1A, and 5-HT2A receptors simultaneously. nih.govresearchgate.net

Furthermore, indazole has been used as a bioisostere for the indole nucleus found in classic tryptamine-based serotonin receptor agonists. acs.org The synthesis and characterization of substituted indazole-ethanamines as potent serotonin receptor subtype 2 (5-HT2) agonists have been reported. acs.org For example, the direct 1H-indazole analog of 5-MeO-DMT was found to be a moderately potent 5-HT2A agonist. acs.org The electron-rich environment and unique structural characteristics of both indazole and the related imidazole (B134444) pharmacophore make them suitable for modulating serotonergic and dopaminergic systems. nih.govaalto.fi

Cannabinoid Receptor (CB1/CB2) Agonism and SAR in Halogenated Indazoles

Indazole derivatives are a well-established class of synthetic cannabinoid receptor agonists (SCRAs). researchgate.netnih.gov These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by binding to and activating cannabinoid receptors CB1 and CB2. nih.gov The structure-activity relationship (SAR) of these derivatives reveals that modifications to the indazole core, particularly halogenation, significantly influence their potency and efficacy.

Halogenation is a common chemical modification used to enhance the potency of SCRAs. nih.gov Systematic in-vitro studies on SCRAs with a halogenated indazole core have provided key insights into the role of specific halogens at the 5-position. For instance, in one study examining 19 different halogenated SCRAs, analogs with a fluorine atom at the 5-position of the indazole core generally exhibited the lowest half-maximal effective concentration (EC50) values, indicating higher potency. researchgate.net

For SCRAs featuring a methyl ester head group, chlorinated analogs were found to be the next most potent after the fluorinated versions, followed by brominated analogs. researchgate.net Conversely, for SCRAs with an amide head group, this trend was reversed, with brominated analogs being more potent than chlorinated ones. researchgate.net This highlights the intricate interplay between the substitution on the indazole core and the nature of the side chains. Despite these variations, most halogenated compounds displayed potency similar to their non-halogenated counterparts. researchgate.net The indazole core itself is a key feature, with some indazole-based SCRAs conferring "superagonism" at the CB1 receptor. nih.gov

Table 1: Effect of Halogenation at the 5-Position on CB1 Receptor Potency (EC50) for Select Indazole SCRAs

| Compound Series (Head Group) | Halogen at 5-Position | Relative Potency Trend |

|---|---|---|

| Methyl Ester (e.g., MDMB) | Fluorine | Highest |

| Chlorine | Intermediate | |

| Bromine | Lowest | |

| Amide (e.g., ADB) | Fluorine | Highest |

| Bromine | Intermediate | |

| Chlorine | Lowest |

Data synthesized from findings reported in scientific literature. researchgate.net

Liver X Receptor (LXR) Modulation

Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that play a critical role in regulating the homeostasis of cholesterol, fatty acids, and glucose. nih.govantiox.org While LXRβ is expressed widely, LXRα is found predominantly in tissues central to lipid metabolism, such as the liver, intestines, and macrophages. nih.gov Activation of LXRs can influence cholesterol efflux and has been explored for therapeutic potential in atherosclerosis. acs.orgnih.gov

The indazole scaffold has been successfully utilized to develop LXR modulators. A series of substituted 2-benzyl-3-aryl-7-trifluoromethylindazoles were identified as partial LXR agonists. acs.orgnih.gov These compounds demonstrated a preference for the LXRβ isoform over LXRα in terms of potency and efficacy. acs.orgnih.gov Notably, these indazole-based LXR modulators showed a reduced tendency to stimulate hepatic triglyceride synthesis compared to full agonists, suggesting a potential for a better therapeutic profile. acs.orgnih.gov

While there is no direct evidence of this compound acting on LXRs, the demonstrated activity of other substituted indazoles indicates that this chemical class can interact with these nuclear receptors. The specific halogen substitutions and the N-methyl group on this compound would determine its affinity and efficacy as a potential LXR modulator, which would require experimental validation.

Enzyme Inhibition Mechanisms Beyond Kinases

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the metabolism of tryptophan along the kynurenine (B1673888) pathway. researchgate.netfrontiersin.org By depleting local tryptophan levels, IDO1 plays a significant role in immune suppression, allowing tumor cells to evade immune surveillance. rsc.org This has made IDO1 a compelling target for cancer immunotherapy. nih.govresearchgate.net

The indazole structure has emerged as a promising scaffold for the development of IDO1 inhibitors. acs.org It is thought to act as a high-affinity heme-binding motif, interacting directly with the ferrous iron in the enzyme's active site. acs.org This interaction prevents the binding of the natural substrate, tryptophan, thereby inhibiting the enzyme's catalytic function. frontiersin.org The efficacy of indazole derivatives as IDO1 inhibitors is highly dependent on the substitutions on the indazole ring. For instance, studies on other azole-based inhibitors have shown that a 5-chloro substitution can be favorable for inhibitory activity. acs.org Furthermore, the 6-aminoindazole template has been shown to form crucial hydrogen bonds within the active site. researchgate.net

Based on these findings, the 5-chloro substitution on this compound may contribute favorably to potential IDO1 inhibitory activity. The indazole core itself provides the necessary structural element for interacting with the heme group of the enzyme.

Neuronal Nitric Oxide Synthase Activity Inhibition

Nitric oxide (NO) is a critical signaling molecule involved in various physiological processes, and its production is catalyzed by nitric oxide synthases (NOS). The neuronal isoform, nNOS, is a target for therapeutic intervention in neurodegenerative diseases and cerebral ischemia due to the detrimental effects of NO overproduction. nih.govnih.gov

Certain indazole derivatives have been identified as potent inhibitors of nNOS. nih.gov For example, 7-nitro-indazole and its 3-bromo analog are powerful inhibitors of nNOS. nih.gov The inhibitory mechanism of these compounds involves interaction with the heme cofactor within the enzyme's active site. researchgate.net However, structure-activity relationship studies have revealed that N-methylation of the indazole ring diminishes the inhibitory effect on NOS activity. researchgate.netdrugbank.com This has been observed for N-methyl derivatives of both 7-nitro-1H-indazole and 3-bromo-7-nitro-1H-indazole. researchgate.net

The compound this compound features a methyl group at the N1 position. Based on the available research, this N-methylation is expected to significantly reduce or abolish its ability to inhibit nNOS compared to its non-methylated counterpart. researchgate.netdrugbank.com

Table 2: Structure-Activity Relationship of Indazole Derivatives as nNOS Inhibitors

| Compound/Feature | Effect on nNOS Inhibition | Reference |

|---|---|---|

| 7-Nitro-indazole | Potent Inhibitor | nih.gov |

| 3-Bromo-7-nitro-indazole | Potent Inhibitor | nih.gov |

| N-methylation of indazole core | Diminished Activity | researchgate.netdrugbank.com |

Cellular and Molecular Mechanisms of Action in Biological Systems

Impact on Cell Cycle Progression and Checkpoint Regulation

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Indazole derivatives have demonstrated the ability to interfere with cell cycle progression, contributing to their anti-tumor activity. rsc.orgnih.gov

Research has shown that certain 6-substituted amino-1H-indazole derivatives can induce cell cycle arrest at the G2/M phase in cancer cells. researchgate.net This arrest prevents the cells from entering mitosis, ultimately leading to a halt in proliferation. Another potential mechanism involves the modulation of LXR. LXR agonists have been observed to cause G1 cell cycle arrest in prostate cancer cells by decreasing the expression of S-phase kinase-associated protein 2 (Skp2) and promoting the accumulation of the cyclin-dependent kinase inhibitor p27(Kip). nih.gov

Given that this compound belongs to the indazole class, it may possess the ability to influence cell cycle regulation. If the compound acts as an LXR modulator, it could potentially induce G1 arrest. Alternatively, depending on its specific substitution pattern, it could affect other checkpoints, such as the G2/M transition, a mechanism observed with other indazole derivatives. researchgate.net

Induction of Apoptosis and Regulation of Apoptotic Pathways

Indazole derivatives have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. The molecular pathways underlying this effect often involve the activation of caspases, a family of proteases that execute the apoptotic process. For instance, studies on structurally related 5-chloro-indole derivatives have demonstrated their ability to initiate the apoptosis cascade. nih.gov

A key player in this process is caspase-3, an executioner caspase that cleaves various cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Research on some anticancer agents has shown that they can significantly increase the levels of activated caspase-3, indicating that their mechanism of action is, at least in part, through the induction of apoptosis. nih.gov This activation suggests that indazole compounds can trigger the final steps of the apoptotic pathway, leading to cell death. The presence of halogen substituents on the indazole core, such as the 5-chloro and 3-iodo groups in this compound, is anticipated to modulate this pro-apoptotic activity. Furthermore, some indazole derivatives are known to interact with key regulators of the cell cycle and DNA damage response, such as checkpoint kinase 1 (Chk1), which can also influence apoptotic signaling. evitachem.com

Modulation of Intracellular Reactive Oxygen Species (ROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cell signaling and damage. While normal physiological levels of ROS are essential for cellular functions, an excessive accumulation can lead to oxidative stress, cellular damage, and the induction of apoptosis. Some therapeutic compounds exert their effects by modulating intracellular ROS levels.

Certain benzimidazole (B57391) derivatives, which share structural similarities with indazoles, have been shown to enhance the generation of ROS, such as the superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov This increase in ROS can create a cellular environment that is hostile to cancer cells, contributing to their death. The persistent presence of such compounds can lead to a sustained activation of this "respiratory burst," which is believed to be a key mechanism of their therapeutic activity. nih.gov It is plausible that this compound could similarly influence intracellular ROS homeostasis, a mechanism that warrants further investigation. The electrophilic nature of the iodine at the C-3 position and the chloro group at C-5 may contribute to interactions with cellular redox systems.

Alterations in Mitochondrial Membrane Potential

The mitochondrion is a central player in the regulation of apoptosis, and its integrity is critical for cell survival. The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health. nih.gov A disruption or loss of ΔΨm is an early event in the apoptotic cascade, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

Cationic dyes such as 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolyl-carbocyanine iodide (JC-1) are used to measure ΔΨm. nih.govresearchgate.net In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells where the ΔΨm has collapsed, the dye remains in its monomeric form and emits green fluorescence. researchgate.net The induction of apoptosis by various chemical agents is often correlated with a significant drop in ΔΨm. This loss of potential can be triggered by various stimuli, including elevated ROS levels and the activation of pro-apoptotic proteins. Given the pro-apoptotic potential of indazole derivatives, it is hypothesized that this compound may induce apoptosis by causing a disruption of the mitochondrial membrane potential.

Inhibition of Cell Migration and Invasion, including EMT Pathway Modulation

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The Epithelial-Mesenchymal Transition (EMT) is a cellular program that is often activated during cancer invasion and metastasis, allowing epithelial cells to acquire migratory and invasive properties. Targeting the pathways that regulate cell migration and EMT is a key strategy in cancer therapy.

While direct studies on this compound are limited, the broader class of indazole derivatives has been investigated for anti-metastatic properties. As inhibitors of various protein kinases, many of which are involved in signaling pathways that control cell motility and invasion, indazoles have the potential to disrupt these processes. For example, kinases targeted by indazole-based drugs like Pazopanib play roles in cell migration. Therefore, it is plausible that this compound could inhibit the migration and invasion of cancer cells by modulating pathways integral to these processes, potentially including the EMT pathway.

Structure-Activity Relationships (SAR) in Halogenated Indazole Derivatives

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. nih.gov Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Influence of Halogen Identity and Position on Biological Potency and Selectivity

Halogenation is a common strategy in medicinal chemistry to modulate a molecule's pharmacological profile. The identity of the halogen (fluorine, chlorine, bromine, iodine) and its position on the indazole ring can have a profound impact on biological activity. nih.govaustinpublishinggroup.com

Studies on synthetic cannabinoid receptor agonists with a halogenated indazole core have provided valuable SAR insights. nih.gov For instance, when examining substitutions at the 5-position of the indazole ring, analogs with a fluorine atom often exhibit the highest potency (lowest EC₅₀ values). nih.gov In some series, chlorinated analogs were found to be more potent than brominated analogs. nih.gov However, this trend can be dependent on other parts of the molecule. For certain classes of compounds, bromination at the indazole core was shown to significantly reduce potency compared to non-halogenated or fluoro/chloro-substituted analogs. nih.gov The size of the halogen atom appears to be a significant factor, with increasing size from fluorine to iodine potentially influencing binding affinity and activity. nih.gov The specific combination of a chlorine at the 5-position and an iodine at the 3-position in this compound suggests a complex interplay of electronic and steric factors that would define its unique biological profile.

| Analog Series | Substitution at 5-Position | Relative Potency Trend |

|---|---|---|

| Methyl Ester Head Moiety | Fluorine | Highest |

| Methyl Ester Head Moiety | Chlorine | Intermediate |

| Methyl Ester Head Moiety | Bromine | Lowest |

| Amide Head Moiety | Fluorine | Highest |

| Amide Head Moiety | Bromine | Intermediate |

| Amide Head Moiety | Chlorine | Lowest |

Role of N-Methyl Substitution in Modulating Pharmacological Profiles

Alkylation of the nitrogen atoms in the indazole ring is a critical determinant of biological activity. The indazole core has two potential sites for alkylation, the N-1 and N-2 positions, leading to two different regioisomers. The substituent at the N-1 position is often crucial for activity. austinpublishinggroup.com

Correlation between Substituent Electronic/Steric Properties and Biological Response

Influence of the C5-Position Substituent: The Chloro Group